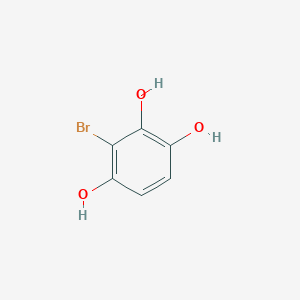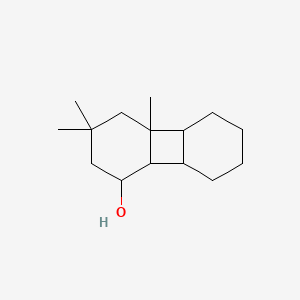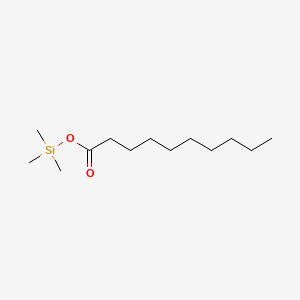![molecular formula C10H16O B13947999 Bicyclo[3.3.2]decan-2-one CAS No. 54031-43-5](/img/structure/B13947999.png)
Bicyclo[3.3.2]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[332]decan-2-one is an organic compound with a unique bicyclic structure It consists of two fused cyclohexane rings with a ketone functional group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.2]decan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a cyclohexadiene derivative and a suitable dienophile, followed by oxidation to introduce the ketone group. Another method includes the ring-expansion reaction of bicyclo[2.2.2]octene derivatives, which can be achieved through various catalytic processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.3.2]decan-2-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.2]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of bicyclo[3.3.2]decan-2-one involves its interaction with various molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique bicyclic structure also allows it to fit into specific binding sites, making it a valuable scaffold for drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane: A simpler bicyclic compound with three fused cyclohexane rings.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.3.3]undecane: A larger bicyclic compound with three fused cyclohexane rings and an additional carbon bridge.
Uniqueness
Bicyclo[332]decan-2-one is unique due to its specific ring fusion and the presence of a ketone functional group
Eigenschaften
CAS-Nummer |
54031-43-5 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
bicyclo[3.3.2]decan-2-one |
InChI |
InChI=1S/C10H16O/c11-10-7-5-8-2-1-3-9(10)6-4-8/h8-9H,1-7H2 |
InChI-Schlüssel |
DSLZDEOWELNEJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C1)C(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
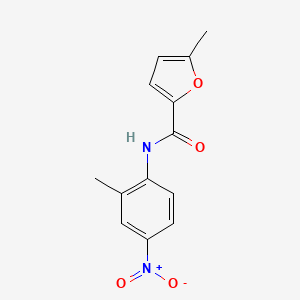
![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
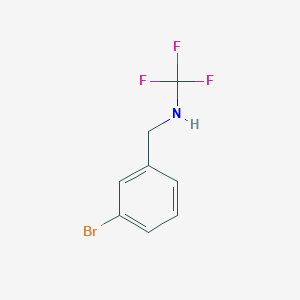
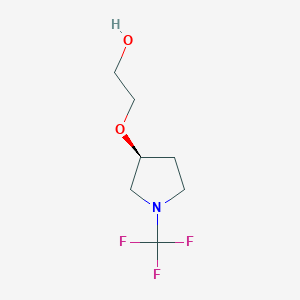
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
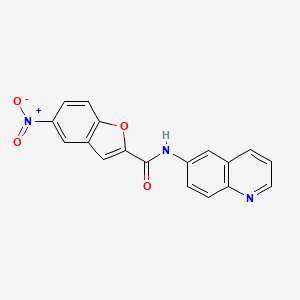

![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)
